molecular formula C21H22N2O5S2 B2667124 N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115933-58-8

N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2667124
CAS No.: 1115933-58-8
M. Wt: 446.54
InChI Key: IRZAYNXVPVPVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfonamide-linked 4-methoxyphenyl group and a 4-methoxyphenylmethyl substituent.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-23(30(25,26)18-10-8-17(28-3)9-11-18)19-12-13-29-20(19)21(24)22-14-15-4-6-16(27-2)7-5-15/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZAYNXVPVPVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxamide derivatives with sulfonamide or aryl substituents are well-documented in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on molecular features, physicochemical properties, and biological relevance.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (if reported) Reference
N-[(4-Methoxyphenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide C₂₂H₂₃N₃O₅S₂ 497.56 g/mol Dual methoxy groups, sulfonamide linkage, thiophene-2-carboxamide backbone Hypothesized enzyme inhibition or antimicrobial activity (based on analogs) -
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂N₂O₃S₂ 426.34 g/mol Dual chloro groups, sulfonyl linkage, thiophene-2-carboxamide backbone Antimicrobial activity (inferred from structural analogs) [7]
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.40 g/mol Nitro group, trifluoromethyl-methoxyphenyl-thiazole substituent Narrow-spectrum antibacterial activity [3]
4-Acetamido-5-[2-(4-methoxybenzylidene)hydrazinocarbonyl]-N-(4-methoxyphenyl)-2-(phenylamino)thiophene-3-carboxamide C₂₉H₂₇N₅O₄S 541.62 g/mol Hydrazine-carboxamide, acetamido, dual methoxyphenyl groups Hepatocellular carcinoma screening [5]

Key Differences and Implications

Substituent Effects: The target compound’s dual methoxy groups (electron-donating) contrast with the chloro substituents in ’s analog (electron-withdrawing). The nitro group in ’s derivative introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in antibacterial targets .

Backbone Heterogeneity :

  • Thiophene-2-carboxamide (target compound) vs. thiazole-containing derivatives (): Thiazole rings confer rigidity and π-stacking capability, whereas thiophene offers greater conformational flexibility .

Sulfonamide Linkage :

  • The target compound’s N-methyl-4-methoxybenzenesulfonamido group differs from the unsubstituted benzenesulfonamide in . Methylation at the sulfonamide nitrogen reduces hydrogen-bonding capacity but may improve metabolic stability .

Physicochemical and Spectral Data

  • Purity : reports 99.05% purity for a nitrothiophene carboxamide derivative, highlighting rigorous chromatographic purification methods (e.g., silica gel column chromatography) .
  • Spectral Confirmation :
    • IR spectra of sulfonamide derivatives (e.g., νC=S at 1247–1255 cm⁻¹ in ) confirm tautomeric forms and functional group integrity .
    • ¹H NMR data for ’s compound (MS m/z: 542 [M+1⁺]) validate molecular weight and substituent integration .

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 336.41 g/mol

The compound features a thiophene ring, which is known for its role in various pharmacological activities, and sulfonamide moieties that enhance its bioactivity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.
  • Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells by interfering with tubulin polymerization, akin to colchicine binding sites .
  • Antioxidant Properties : The presence of methoxy groups is associated with enhanced antioxidant activity, which could contribute to its therapeutic effects against oxidative stress-related diseases.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to N-[(4-methoxyphenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • HCT-15 (colon cancer)
    • NCI-H23 (lung cancer)

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa5.5Tubulin polymerization inhibition
HCT-157.2Induction of apoptosis
NCI-H236.8Cell cycle arrest

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly in relation to cytokine release:

  • Cytokines Inhibited : TNF-alpha and IL-6
  • Model Used : LPS-stimulated macrophages

Results indicated a significant reduction in cytokine levels, suggesting that the compound effectively modulates inflammatory responses.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50_{50} values indicating strong efficacy against HeLa cells .
  • Inflammation Model :
    In an experimental model of inflammation, the compound reduced edema and inflammatory markers significantly compared to controls, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. Optimization Table :

StepTemperature (°C)SolventCatalyst/PromoterYield Range
Cyclization100–120TolueneElemental sulfur60–75%
Sulfonamide Coupling25–40DMFPyridine70–85%
Final Purification-Ethanol/Water-90–95%

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Comprehensive characterization requires:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (N-methyl groups) and δ 6.7–7.4 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Signals near δ 165–170 ppm indicate the carboxamide carbonyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₂O₅S₂: 483.1054) .
  • X-ray Crystallography : Resolves spatial arrangements of the methoxyphenyl and sulfonamide moieties .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or experimental design. Methodological solutions include:

  • Metabolite Profiling : Use LC-MS to identify degradation products in plasma or liver microsomes .
  • Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ values with effective in vivo doses .
  • Formulation Adjustments : Encapsulation in liposomes or PEGylation to enhance bioavailability .

Advanced: Which computational approaches predict target binding and selectivity?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases or proteases). The sulfonamide group often forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories; RMSD values <2 Å indicate stable complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy groups) with bioactivity to guide structural modifications .

Advanced: How do substituent variations on the thiophene ring affect bioactivity?

Modifications alter electronic properties and steric hindrance:

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity, enhancing enzyme inhibition but reducing solubility .
  • Methoxy Groups (-OCH₃) : Improve membrane permeability via lipophilicity but may reduce metabolic stability .
  • Steric Effects : Bulky substituents at the 3-position hinder binding to flat active sites (e.g., ATP pockets) .

Q. Structure-Activity Relationship (SAR) Insights :

Substituent PositionProperty ImpactBioactivity Trend
2-CarboxamideHydrogen bonding↑ Enzyme inhibition
3-SulfonamidePolarity↓ Cell permeability
4-MethoxyphenylLipophilicity↑ Anticancer activity

Advanced: What strategies mitigate side reactions during sulfonamide coupling?

  • Controlled Reaction pH : Maintain pH 8–9 to avoid hydrolysis of the sulfonamide intermediate .
  • Low-Temperature Coupling : Perform reactions at 0–5°C to suppress electrophilic aromatic substitution byproducts .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiophene sulfur .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.